8-Fluoro-1-methylisoquinolin-5-amine
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Overview
Description
8-Fluoro-1-methylisoquinolin-5-amine is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 1st position, and an amine group at the 5th position on the isoquinoline ring. This compound has a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methylisoquinolin-5-amine can be achieved through various methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically requires the use of metal catalysts or catalyst-free processes in water . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, cyclizing under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized isoquinoline derivatives .
Scientific Research Applications
8-Fluoro-1-methylisoquinolin-5-amine has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Similar in structure but lacks the amine group at the 5th position.
1-Methylisoquinoline: Similar but lacks the fluorine atom at the 8th position.
5-Aminoisoquinoline: Similar but lacks the fluorine atom and the methyl group.
Uniqueness
8-Fluoro-1-methylisoquinolin-5-amine is unique due to the combination of the fluorine atom, methyl group, and amine group on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
8-fluoro-1-methylisoquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-10-7(4-5-13-6)9(12)3-2-8(10)11/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZRSJMSVMDMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C(C=CC(=C12)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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